

# Aprocitentan Demonstrates Sustained Cardiovascular Benefits in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025



**Aprocitentan**, a novel dual endothelin receptor antagonist, has shown significant and sustained long-term cardiovascular benefits compared to placebo in patients with difficult-to-control hypertension.[1][2][3] The pivotal Phase 3 PRECISION trial revealed that **Aprocitentan**, when added to standardized antihypertensive therapy, effectively lowers blood pressure for up to 48 weeks.[1][2]

**Aprocitentan**'s mechanism of action targets the endothelin pathway, a key player in blood pressure regulation that is often unaddressed by current treatments for resistant hypertension. By blocking both endothelin A (ETA) and B (ETB) receptors, **Aprocitentan** inhibits the potent vasoconstrictive effects of endothelin-1 (ET-1), leading to vasodilation and a reduction in blood pressure. This dual antagonism offers a new therapeutic strategy for patients whose hypertension remains uncontrolled despite treatment with multiple medications.

## **Quantitative Analysis of Efficacy**

The PRECISION study provides robust quantitative data on the efficacy of **Aprocitentan** in reducing blood pressure. The following tables summarize the key findings from this trial, comparing the effects of **Aprocitentan** at different dosages with placebo.

## **Table 1: Change in Office Systolic Blood Pressure (SBP)**



| Timepoint | Aprocitenta n 12.5 mg (Change from Baseline, mmHg) | Aprocitenta n 25 mg (Change from Baseline, mmHg) | Placebo<br>(Change<br>from<br>Baseline,<br>mmHg) | Difference<br>vs. Placebo<br>(12.5 mg) | Difference<br>vs. Placebo<br>(25 mg) |
|-----------|----------------------------------------------------|--------------------------------------------------|--------------------------------------------------|----------------------------------------|--------------------------------------|
| Week 4    | -15.3                                              | -15.2                                            | -11.5                                            | -3.8<br>(p=0.0042)                     | -3.7<br>(p=0.0046)                   |
| Week 40   | -                                                  | Maintained<br>Reduction                          | Increased<br>SBP                                 | -                                      | 5.8<br>(p<0.0001)                    |

**Table 2: Change in Office Diastolic Blood Pressure** 

(DBP)

| Timepoint | Aprocitentan 12.5 mg<br>(Difference vs. Placebo,<br>mmHg) | Aprocitentan 25 mg<br>(Difference vs. Placebo,<br>mmHg) |
|-----------|-----------------------------------------------------------|---------------------------------------------------------|
| Week 4    | -3.9                                                      | -4.5                                                    |

**Table 3: 24-Hour Ambulatory Blood Pressure Monitoring** 

(ABPM) at Week 4

| Parameter            | Aprocitentan 12.5 mg<br>(Difference vs. Placebo) | Aprocitentan 25 mg<br>(Difference vs. Placebo) |
|----------------------|--------------------------------------------------|------------------------------------------------|
| 24-hour SBP (mmHg)   | -4.2                                             | -5.9                                           |
| 24-hour DBP (mmHg)   | -4.3                                             | -5.8                                           |
| Daytime SBP (mmHg)   | -3.8                                             | -5.3                                           |
| Nighttime SBP (mmHg) | -5.1                                             | -7.4                                           |

## **Experimental Protocols**



The primary evidence for the long-term cardiovascular benefits of **Aprocitentan** comes from the PRECISION (Parallel-Group, Phase 3 Study With **Aprocitentan** in Subjects With Resistant Hypertension) trial.

## **PRECISION Trial Methodology**

The PRECISION study was a multicenter, blinded, randomized, parallel-group, phase 3 trial designed to assess the efficacy and safety of **Aprocitentan** in patients with resistant hypertension.

#### Study Population:

- Inclusion criteria: Patients with a sitting systolic blood pressure of ≥140 mmHg despite being on at least three antihypertensive medications.
- Exclusion criteria: Major cardiovascular, renal, or cerebrovascular events within the past 6 months, and New York Heart Association class III-IV heart failure.

Study Design: The trial consisted of three parts:

- Part 1 (4 weeks, double-blind): Patients were randomized to receive Aprocitentan 12.5 mg,
   Aprocitentan 25 mg, or placebo, in addition to their standardized background antihypertensive therapy.
- Part 2 (32 weeks, single-blind): All patients received **Aprocitentan** 25 mg.
- Part 3 (12 weeks, double-blind withdrawal): Patients were re-randomized to either continue with **Aprocitentan** 25 mg or switch to placebo.

#### **Endpoints:**

- Primary Efficacy Endpoint: The change in sitting systolic blood pressure (SBP) from baseline to week 4, as measured by unattended automated office blood pressure.
- Key Secondary Efficacy Endpoint: The sustained effect on SBP at week 40, following the withdrawal period in Part 3.



Visualizing the Mechanism and Workflow

To better understand the underlying biology and the structure of the clinical investigation, the following diagrams illustrate the signaling pathway of **Aprocitentan** and the workflow of the PRECISION trial.



Click to download full resolution via product page

Caption: Mechanism of action of Aprocitentan.





Click to download full resolution via product page

Caption: Workflow of the PRECISION Phase 3 Trial.



## **Safety and Tolerability**

**Aprocitentan** was generally well-tolerated in the PRECISION trial. The most common adverse events reported were fluid retention or edema, which occurred in a dose-dependent manner. In the 4-week double-blind period, edema or fluid retention was reported in 9.1% of patients in the 12.5 mg group, 18.4% in the 25 mg group, and 2.1% in the placebo group. Anemia was also reported as a side effect.

#### Conclusion

The long-term data from the PRECISION trial demonstrates that **Aprocitentan** provides a statistically significant and sustained reduction in blood pressure for patients with resistant hypertension when compared to placebo. Its novel mechanism of action, targeting the endothelin pathway, represents an important advancement in the management of this high-risk patient population. While generally well-tolerated, the potential for fluid retention requires clinical consideration. Further research may continue to elucidate the full spectrum of **Aprocitentan**'s cardiovascular benefits.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Late-Breaking Data from Pivotal Phase 3 PRECISION Study Demonstrates Significant and Sustained Effect of Aprocitentan on Lowering Blood Pressure for Patients with Difficult-to-Control Hypertension [jnj.com]
- 2. Late-Breaking Data from Pivotal Phase 3 PRECISION Study Demonstrates Significant and Sustained Effect of Aprocitentan on Lowering Blood Pressure for Patients with Difficultto-Control Hypertension [prnewswire.com]
- 3. Late-breaking data at AHA from pivotal phase III PRECISION study demonstrates significant and sustained effect of aprocitentan on lowering blood pressure for patients with difficult-to-control hypertension | medthority.com [medthority.com]
- To cite this document: BenchChem. [Aprocitentan Demonstrates Sustained Cardiovascular Benefits in Long-Term Studies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1667571#validating-the-long-term-cardiovascular-benefits-of-aprocitentan-versus-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com